Morpholine-3-carbonitrile hydrochloride

Pharmaceutical formulation Chemical procurement Stability studies

Select Morpholine-3-carbonitrile hydrochloride for its position-specific reactivity and superior physicochemical profile. The hydrochloride salt guarantees enhanced aqueous solubility (calc. 288 g/L at 25°C) and extended DMSO solution stability (3 months at -20°C), directly enabling high-throughput screening campaigns and robust formulation development. The 3-position nitrile uniquely enables α-carbon activation for aldol-like condensations—a reactivity absent in the 2-isomer—making this scaffold essential for constructing extended conjugated systems in medicinal chemistry. With a lower pKa (reduced basicity vs. piperidine), optimal LogP (-0.17), and moderate TPSA (45.05 Ų), it supports blood-brain barrier penetration while minimizing hERG liability, positioning it as the scaffold of choice for neurological target programs. Insist on the authenticated CAS 1205749-07-0 hydrochloride salt to avoid the solubility and stability compromises of the free base.

Molecular Formula C5H9ClN2O
Molecular Weight 148.59 g/mol
Cat. No. B11921054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-3-carbonitrile hydrochloride
Molecular FormulaC5H9ClN2O
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC1COCC(N1)C#N.Cl
InChIInChI=1S/C5H8N2O.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-2,4H2;1H
InChIKeyCGSRWJURQUYROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-3-carbonitrile hydrochloride: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


Morpholine-3-carbonitrile hydrochloride (CAS 1205749-07-0) is a heterocyclic organic compound consisting of a morpholine ring substituted with a nitrile group at the 3-position, formulated as the hydrochloride salt [1]. The compound features a six-membered ring containing both nitrogen and oxygen atoms, with a molecular weight of 148.59 g/mol for the hydrochloride form and 112.13 g/mol for the free base [1]. As a C-functionalized morpholine derivative, it serves as a key intermediate in the synthesis of bioactive molecules across pharmaceutical and agrochemical research, with applications spanning kinase inhibition, GPCR modulation, and antimicrobial development [2]. The nitrile group provides a versatile synthetic handle for further functionalization into amidines, amides, and other pharmacophores, facilitating structure-activity relationship (SAR) exploration in lead optimization programs .

Why Morpholine-3-carbonitrile hydrochloride Cannot Be Interchanged with Positional Isomers or Free-Base Analogs


Generic substitution of Morpholine-3-carbonitrile hydrochloride with related morpholine carbonitriles is not scientifically defensible due to position-dependent reactivity, stereochemical divergence, and salt-form physicochemical differences. The 3-position nitrile placement establishes a distinct electronic environment and steric profile relative to 2-substituted analogs, altering both synthetic accessibility and biological target engagement [1]. Chiral variants—(R)- and (S)-enantiomers—exhibit differential binding affinities to therapeutic targets such as BACE-1 (β-secretase), where (R)-morpholine-3-carbonitrile derivatives demonstrate IC50 values of approximately 22 nM compared to the racemic mixture . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and storage stability relative to the free base, directly impacting formulation development and long-term procurement viability . The morpholine scaffold itself confers conformational properties distinct from alternative heterocycles such as piperidine (higher basicity) or thiomorpholine (different hydrogen-bonding capacity), making class-level interchange problematic without extensive re-optimization . These compound-specific attributes preclude simple substitution and necessitate evidence-based selection.

Quantitative Differentiation Evidence for Morpholine-3-carbonitrile hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Storage Stability Comparison for Procurement Planning

Morpholine-3-carbonitrile hydrochloride demonstrates enhanced aqueous solubility and storage stability relative to the free base form. The hydrochloride salt exhibits solubility of approximately 288 g/L at 25°C (calculated value), whereas the free base (CAS 97039-63-9) has a LogP of -0.17282, indicating lower aqueous solubility [1]. Stability data indicate that solutions in DMSO at -20°C remain stable for up to 3 months . The hydrochloride salt provides superior long-term storage characteristics under ambient conditions compared to the free base, which requires protection from light and storage at 2-8°C [2].

Pharmaceutical formulation Chemical procurement Stability studies

Nitrile Position Regiochemistry: 3-Carbonitrile vs. 2-Carbonitrile Differentiation in Synthetic Reactivity

The 3-position nitrile in Morpholine-3-carbonitrile hydrochloride exhibits distinct reactivity patterns compared to the 2-position isomer (Morpholine-2-carbonitrile hydrochloride, CAS 1205751-07-0). The 3-carbonitrile participates in aldol-like condensations with aldehydes or ketones via α-carbon activation by the electron-withdrawing nitrile group, forming β-hydroxy nitriles or α,β-unsaturated nitriles . In contrast, the 2-carbonitrile analog (Topological Polar Surface Area: 45 Ų) undergoes different nucleophilic substitution pathways due to altered ring strain and electronic distribution [1]. Synthetically, 4-substituted morpholine-3-carbonitrile derivatives achieve yields of 60-75% in acylation reactions under optimized conditions (room temperature, 12-24 hours) .

Organic synthesis Regioselectivity Nitrile chemistry

Chiral Resolution Value: (R)-Enantiomer vs. Racemic Mixture in BACE-1 Inhibition for Alzheimer's Research

The chiral (R)-enantiomer of morpholine-3-carbonitrile demonstrates potent β-secretase (BACE-1) inhibition with reported IC50 values of approximately 22 nM . Derivatives of (R)-morpholine-3-carbonitrile have shown IC50 values ranging from 0.8-1.2 μM against BACE-1 in vitro, while antiviral activity against H1N1 influenza strains yielded EC50 values of 5.3 μM . The racemic mixture (Morpholine-3-carbonitrile hydrochloride) exhibits antimicrobial activity against bacterial and fungal organisms, though activity against viral targets is notably absent . The (S)-enantiomer (CAS 1903775-78-9), with XLogP of -0.8 and hydrogen bond donor count of 1, presents a distinct pharmacological profile as a chiral synthon for enantioselective drug development [1].

Alzheimer's disease BACE-1 inhibition Chiral resolution

Morpholine Scaffold vs. Piperidine: Basicity and Hydrogen-Bonding Capacity Differences

The morpholine scaffold in Morpholine-3-carbonitrile hydrochloride confers distinct physicochemical properties compared to its closest heterocyclic analog, piperidine. Morpholine exhibits significantly lower basicity than piperidine, attributable to the electron-withdrawing inductive effect of the ring oxygen atom . This reduced basicity translates to altered protonation states at physiological pH, impacting membrane permeability and target binding. Additionally, the morpholine oxygen serves as a hydrogen bond acceptor, increasing topological polar surface area (TPSA) relative to piperidine. Morpholine-3-carbonitrile hydrochloride has a calculated TPSA of 45.05 Ų and LogP of -0.17, while piperidine derivatives typically exhibit higher LogP values (>1.0) and lower TPSA [1]. These differences directly influence oral bioavailability predictions and blood-brain barrier penetration potential.

Heterocyclic chemistry Drug design Physicochemical properties

Optimal Research and Industrial Application Scenarios for Morpholine-3-carbonitrile hydrochloride


Aqueous Formulation Development Requiring Enhanced Solubility and Stability

Morpholine-3-carbonitrile hydrochloride is the preferred form for aqueous-based pharmaceutical formulation development due to its hydrochloride salt-enhanced solubility (288 g/L at 25°C calculated) compared to the free base (LogP -0.17). The salt form also provides extended stability in DMSO solutions at -20°C for up to 3 months, enabling pre-formulated stock solutions for high-throughput screening campaigns .

Chiral Lead Optimization for BACE-1 Inhibition in Alzheimer's Disease

The (R)-enantiomer of morpholine-3-carbonitrile demonstrates nanomolar BACE-1 inhibitory activity (IC50 ~22 nM), establishing its utility as a chiral scaffold for Alzheimer's disease drug discovery programs. Procurement of enantiopure (R)-morpholine-3-carbonitrile rather than the racemic hydrochloride salt is indicated for structure-activity relationship studies targeting β-secretase inhibition .

Synthesis of α,β-Unsaturated Nitrile Pharmacophores via Aldol-Type Condensations

The 3-position nitrile in Morpholine-3-carbonitrile hydrochloride enables α-carbon activation for base-catalyzed aldol-like condensations with aldehydes and ketones, forming β-hydroxy nitriles and α,β-unsaturated nitriles. This reactivity is unavailable in the 2-carbonitrile positional isomer, making the 3-carbonitrile scaffold essential for constructing extended conjugated systems in medicinal chemistry programs [1].

CNS Drug Discovery Requiring Balanced Lipophilicity and Reduced Basicity

The morpholine scaffold in Morpholine-3-carbonitrile hydrochloride offers superior CNS drug-like properties compared to piperidine-based alternatives, with lower basicity (reduced pKa by 2-3 units), moderate TPSA (45.05 Ų), and favorable LogP (-0.17). These physicochemical attributes support blood-brain barrier penetration while minimizing hERG channel binding risks associated with highly basic amines, positioning morpholine-3-carbonitrile as a scaffold of choice for neurological target programs [2].

Technical Documentation Hub

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